3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride

Vue d'ensemble

Description

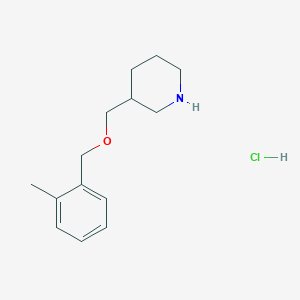

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature ranging from room temperature to reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or extraction.

Analyse Des Réactions Chimiques

Types of Reactions

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

- Reagent in Organic Reactions : Utilized as a reagent in diverse organic reactions, facilitating the formation of new compounds.

Biology

- Biological Interactions : The compound has been studied for its interactions with biological systems. It may affect enzyme activity or receptor binding, which can lead to various biological effects.

- Potential Therapeutic Properties : Investigated for its possible therapeutic applications, including effects on neurotransmitter systems that could be beneficial for mood disorders.

Medicine

- Drug Development : The compound is being explored as a precursor for developing new pharmaceuticals. Its unique structure may impart specific biological activities that can be harnessed for therapeutic use.

Research indicates that 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride exhibits various biological activities:

- Antifungal Activity : Similar piperidine derivatives have shown effectiveness against fungi such as Candida and Aspergillus species.

- Cytotoxicity Against Cancer Cells : Case studies have indicated that modifications to the piperidine structure can enhance selectivity towards cancer cells, potentially leading to new anticancer agents.

Case Study 1: Antifungal Efficacy

In a controlled laboratory study, derivatives similar to this compound demonstrated significant antifungal activity against Candida albicans, reducing growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

A study focusing on piperidine derivatives revealed that specific structural modifications could lead to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7.

Mécanisme D'action

The mechanism of action of 3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-((2-Methylbenzyl)oxy)piperidine

- 3-((2-Methylphenyl)methyl)piperidine

- 3-((2-Methylbenzyl)oxy)ethylpiperidine

Uniqueness

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Activité Biologique

3-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride, with the CAS number 1185303-83-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylbenzyl ether group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. Research has shown that certain piperidine compounds can induce apoptosis in cancer cell lines through various mechanisms such as:

- Reactive Oxygen Species (ROS) Generation : Some piperidine derivatives have been reported to increase ROS levels, leading to oxidative stress and subsequent cancer cell death.

- Inhibition of Enzymes : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.

A comparative study highlighted that specific piperidine derivatives demonstrated cytotoxicity in hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

| Compound | Mechanism of Action | Cancer Cell Line Tested | IC50 Value |

|---|---|---|---|

| Piperidine Derivative A | ROS Generation | FaDu | 25 µM |

| Piperidine Derivative B | Enzyme Inhibition | MDA-MB-231 | 15 µM |

2. Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in managing symptoms of Alzheimer's disease.

In vitro studies have shown that certain piperidine-based compounds exhibit promising AChE inhibition rates, suggesting their potential as therapeutic agents for neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting AChE and BChE, the compound may help in increasing acetylcholine levels in the brain.

- Antioxidant Properties : Some studies indicate that piperidine derivatives possess antioxidant capabilities, which can protect neuronal cells from oxidative damage.

1. In Vitro Evaluation

A study conducted on a series of piperidine derivatives, including the target compound, evaluated their effects on SH-SY5Y neuroblastoma cells. The results indicated that these compounds had low neurotoxicity while effectively inhibiting AChE activity. Notably, one derivative showed an IC50 value of 30 µM against AChE, highlighting its potential for further development as an Alzheimer's treatment .

2. Structure-Activity Relationship (SAR)

Research on the SAR of piperidine derivatives has revealed that modifications to the benzyl group significantly affect biological activity. For instance, the introduction of electron-donating groups on the aromatic ring enhances enzyme inhibition potency . This information is crucial for future drug design efforts aimed at optimizing therapeutic efficacy.

Propriétés

IUPAC Name |

3-[(2-methylphenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUGTOPIEONWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-83-6 | |

| Record name | Piperidine, 3-[[(2-methylphenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.